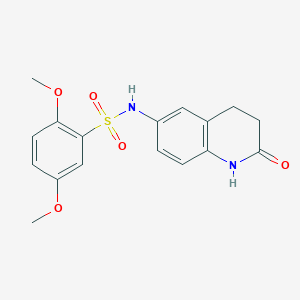

2,5-dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of tetrahydroisoquinoline, which is a type of isoquinoline alkaloid . Tetrahydroisoquinolines are a large group of natural products that have garnered a lot of attention in the scientific community due to their diverse biological activities against various infective pathogens and neurodegenerative disorders .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is reacted. Tetrahydroisoquinoline derivatives can undergo a variety of reactions, but without more specific information, it’s difficult to predict the reactions of this particular compound .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact structure. For a similar compound, the molecular weight is reported to be 351.365 . Other properties such as solubility, melting point, and boiling point would need to be determined experimentally.Applications De Recherche Scientifique

Chemical Structure and Molecular Interactions

2,5-Dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide, while not directly studied, shares structural similarities with compounds that have been extensively researched. Studies have focused on compounds with benzenesulfonamide moieties due to their potential in forming hydrogen-bonded chains and intramolecular interactions, which are crucial in drug design and molecular docking studies. For example, a compound with a similar structure displayed significant intramolecular and intermolecular hydrogen bonding, suggesting a potential application in the development of pharmaceuticals with improved bioavailability and efficacy (Gelbrich, Haddow, & Griesser, 2011).

Antitumor Activity

Compounds bearing tetrahydroquinoline and benzenesulfonamide moieties have shown promising antitumor activities. In one study, novel tetrahydroquinoline derivatives demonstrated significant in vitro antitumor potency, outperforming the reference drug Doxorubicin in some cases. This indicates the potential of such compounds in cancer therapy, highlighting the importance of the benzenesulfonamide group in enhancing antitumor efficacy (Alqasoumi et al., 2010).

Antimicrobial and Antituberculosis Properties

Research on benzenesulfonamide derivatives has also revealed significant antimicrobial and antituberculosis properties. Certain compounds exhibited high activity against Mycobacterium tuberculosis, with one study identifying derivatives that showed promising results, highlighting the therapeutic potential of these compounds against tuberculosis (Ghorab et al., 2017).

Adrenergic Receptor Agonism

The exploration of tetrahydroisoquinoline derivatives containing a benzenesulfonamide moiety has extended into the study of their role as adrenergic receptor agonists. These compounds have shown selectivity towards human beta3 adrenergic receptors, suggesting potential applications in treating conditions like obesity and diabetes through the modulation of metabolic rates (Parmee et al., 2000).

Synthetic Methodologies and Chemical Analysis

The chemical synthesis and characterization of compounds with benzenesulfonamide and isoquinoline moieties have been subjects of study, contributing to the development of new methodologies in organic synthesis. These studies not only provide insights into the synthesis of complex molecules but also contribute to the field of medicinal chemistry by offering new pathways for the development of therapeutic agents (Blank & Opatz, 2011).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 4-hydroxy-2-quinolones, have been found to have significant pharmaceutical and biological activities . They are valuable in drug research and development, suggesting that they may interact with multiple targets .

Mode of Action

It’s known that similar compounds, such as 4-hydroxy-2-quinolones, can display different tautomeric forms . This ability to exist in multiple forms could potentially influence their interaction with biological targets.

Biochemical Pathways

Compounds with similar structures have been found to have diverse biological activities . This suggests that they may affect multiple biochemical pathways, leading to a broad range of downstream effects.

Pharmacokinetics

The chemical properties of similar compounds suggest that they may have unique pharmacokinetic profiles .

Result of Action

Compounds with similar structures have been found to have diverse biological activities . This suggests that they may have a wide range of molecular and cellular effects.

Action Environment

It’s known that the biological activity of similar compounds can be influenced by various factors .

Orientations Futures

Propriétés

IUPAC Name |

2,5-dimethoxy-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O5S/c1-23-13-5-7-15(24-2)16(10-13)25(21,22)19-12-4-6-14-11(9-12)3-8-17(20)18-14/h4-7,9-10,19H,3,8H2,1-2H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSJCXBALMOGSAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B2396953.png)

![1-(4-ethylphenyl)-4-methyl-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2396959.png)

![2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3-methylisothiazol-5-yl)acetamide](/img/structure/B2396960.png)

![3-[methyl(3-methylphenyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide](/img/structure/B2396964.png)

![3-hexyl-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2396965.png)

![2-[(1-{2-[(Difluoromethyl)sulfanyl]benzoyl}pyrrolidin-3-yl)oxy]quinoxaline](/img/structure/B2396966.png)

![2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2396969.png)

![ethyl 4-oxo-3-phenyl-5-[[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2396976.png)